molecular formula C19H23Cl2N3O2S B282575 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-pentylacetamide

2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-pentylacetamide

Cat. No. B282575
M. Wt: 428.4 g/mol
InChI Key: UMQKFDKEHKPQAG-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-pentylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-pentylacetamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in cancer cell proliferation and growth.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-pentylacetamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antibacterial and antifungal properties. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-pentylacetamide in lab experiments is its potential as a novel therapeutic agent. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-pentylacetamide include investigating its potential use as a therapeutic agent for various types of cancer and bacterial and fungal infections. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-pentylacetamide involves the reaction of 3,4-dichlorobenzaldehyde with ethyl glycinate followed by the addition of pentylamine and thioacetic acid. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-pentylacetamide has potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use as an antibacterial and antifungal agent.

properties

Molecular Formula

C19H23Cl2N3O2S

Molecular Weight

428.4 g/mol

IUPAC Name

2-[(4Z)-4-[(3,4-dichlorophenyl)methylidene]-1-ethyl-5-oxoimidazol-2-yl]sulfanyl-N-pentylacetamide

InChI

InChI=1S/C19H23Cl2N3O2S/c1-3-5-6-9-22-17(25)12-27-19-23-16(18(26)24(19)4-2)11-13-7-8-14(20)15(21)10-13/h7-8,10-11H,3-6,9,12H2,1-2H3,(H,22,25)/b16-11-

InChI Key

UMQKFDKEHKPQAG-WJDWOHSUSA-N

Isomeric SMILES

CCCCCNC(=O)CSC1=N/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(=O)N1CC

SMILES

CCCCCNC(=O)CSC1=NC(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)N1CC

Canonical SMILES

CCCCCNC(=O)CSC1=NC(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)N1CC

Origin of Product

United States

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